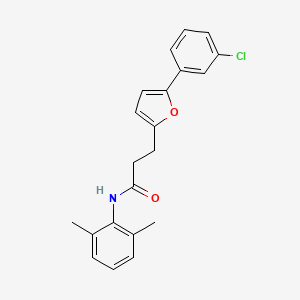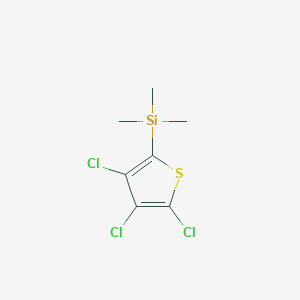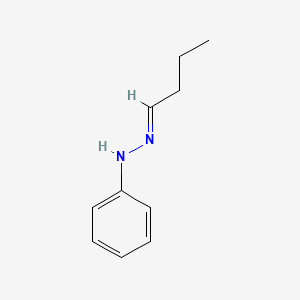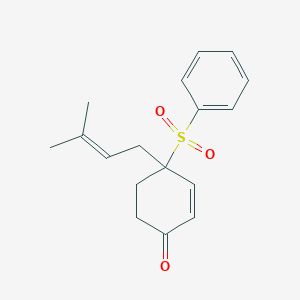
2',5'-Dichloroglutaranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dichloroglutaranilic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of glutaranilic acid, characterized by the presence of two chlorine atoms at the 2’ and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloroglutaranilic acid typically involves the chlorination of glutaranilic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of 2’,5’-Dichloroglutaranilic acid may involve more scalable and efficient methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5’-Dichloroglutaranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in 2’,5’-Dichloroglutaranilic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’,5’-Dichloroglutaranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’,5’-Dichloroglutaranilic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells.
Vergleich Mit ähnlichen Verbindungen
- 2’,4’-Dichloroglutaranilic acid
- 3’,4’-Dichloroglutaranilic acid
- 2’,3’-Dichloroglutaranilic acid
- 2’,5’-Dichlorosuccinanilic acid
- 2’,5’-Dichloromaleanilic acid
Comparison: 2’,5’-Dichloroglutaranilic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
25604-16-4 |
|---|---|
Molekularformel |
C11H11Cl2NO3 |
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
5-(2,5-dichloroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-4-5-8(13)9(6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
KIPNDJFJDZZAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)


![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)








